(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethoxy-3-phenyl-2-propen-1-amine” is a complex organic compound . It is also known as Acetamide, N- [2- (3,4-dimethoxyphenyl)ethyl]- . The molecular formula of this compound is C12H17NO3 . It has a molecular weight of 223.2683 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C12H17NO3 . The structure is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.2683 . The compound has a density of 1.31±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (predicted) .Properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17(14-18-8-6-5-7-9-18)16-22(2)13-12-19-10-11-20(23-3)21(15-19)24-4/h5-11,14-15H,12-13,16H2,1-4H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAOFGVOCKPCFU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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